2-Chloro-6-iodo-4-(trifluoromethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-iodo-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCFYAYVXGMZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Substituent Effects
The molecule features an aniline backbone with chlorine (position 2), iodine (position 6), and trifluoromethoxy (position 4) groups. The trifluoromethoxy (-OCF₃) group exhibits strong electron-withdrawing character (σₚ = 0.35), which activates the aromatic ring for electrophilic substitution at meta/para positions while deactivating ortho sites. This electronic profile necessitates carefully staged synthetic sequences to avoid premature side reactions.
Synthetic Pathways
Sequential Halogenation Approach
A widely cited industrial method involves sequential halogenation of 4-(trifluoromethoxy)aniline:
Step 1: Chlorination
Treatment with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively introduces chlorine at position 2 via electrophilic substitution (Eq. 1):
$$
\text{C}7\text{H}6\text{F}3\text{NO} + \text{SO}2\text{Cl}2 \rightarrow \text{C}7\text{H}5\text{ClF}3\text{NO} + \text{SO}_2 + \text{HCl} \quad
$$
Step 2: Iodination
Iodine monochloride (ICl) in acetic acid mediates regioselective iodination at position 6 (Eq. 2):
$$
\text{C}7\text{H}5\text{ClF}3\text{NO} + \text{ICl} \rightarrow \text{C}7\text{H}4\text{ClF}3\text{INO} + \text{HCl} \quad
$$
Yields for this two-step process typically range from 65–72% after recrystallization from ethanol/water mixtures.
Palladium-Catalyzed Coupling Strategy
An alternative route employs Suzuki-Miyaura coupling to install the iodine substituent (Figure 1):
Precursor Synthesis
- 2-Chloro-4-(trifluoromethoxy)aniline is converted to its boronic ester via Miyaura borylation.
- Pd(PPh₃)₄ catalyzes cross-coupling with iodobenzene diacetate in DMF at 80°C.
This method achieves 81% yield but requires stringent oxygen-free conditions, increasing operational complexity.
Reaction Optimization
Solvent and Temperature Effects
Comparative studies in acetonitrile vs. DMF reveal:
| Solvent | Temperature (°C) | Iodination Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| Acetonitrile | 25 | 58 ± 2 | 12 ± 1 |
| DMF | 80 | 72 ± 3 | 5 ± 0.5 |
| THF | 65 | 63 ± 2 | 8 ± 1 |
Polar aprotic solvents like DMF enhance iodination efficiency by stabilizing transition states through dipole interactions.
Catalytic System Screening
Nickel- and palladium-based catalysts were evaluated for the coupling step:
| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 5 | 81 | 94 |
| NiCl₂(dppf) | 10 | 67 | 88 |
| Pd(OAc)₂/XPhos | 3 | 79 | 92 |
Palladium systems outperformed nickel analogs due to superior oxidative addition kinetics with aryl iodides.
Scalability and Industrial Production
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The compound undergoes NAS reactions at halogenated positions, with iodine exhibiting higher reactivity than chlorine due to its weaker C–I bond. The -OCF₃ group enhances ring deactivation, directing nucleophiles to specific positions.
Mechanistic Insight :
-
Iodine substitution proceeds via a single-step aromatic nucleophilic pathway, facilitated by polar aprotic solvents (e.g., DMSO) .
-
Chlorine substitution requires catalytic CuI to activate the C–Cl bond .
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed cross-coupling reactions, forming biaryl or alkyl-aryl bonds.
Table 2: Suzuki-Miyaura Coupling Examples
Key Observations :
-
The trifluoromethoxy group stabilizes the transition state via electron-withdrawing effects, improving coupling efficiency .
-
Chlorine remains inert under these conditions, enabling selective iodine substitution .
Radical-Mediated Reactions
Photoredox catalysis enables radical generation at the iodine site, as observed in multicomponent amination reactions .
Table 3: Radical Amination
| Amine Source | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N,N-Dimethylaminocyclohexane | Ir(dF(CF₃)ppy)₂(dtbpy), Ni(NO₃)₂, DMSO/DME | N-Trifluoroalkyl aniline derivative | 75% |
Mechanism :
-
Ir-photocatalyst generates iodine-centered radicals, which couple with amines via nickel-mediated C–N bond formation .
-
Competing pathways (e.g., dimerization) are suppressed using Hantzsch ester as a reductant .
Functionalization of the Amino Group
The -NH₂ group undergoes diazotization and acylation, though steric hindrance from -OCF₃ moderates reactivity.
Table 4: Amino Group Transformations
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt | 90% | |
| Acetylation | Ac₂O, pyridine, RT | 2-Chloro-6-iodo-4-(trifluoromethoxy)acetanilide | 85% |
Limitations :
Reductive Dehalogenation
Catalytic hydrogenation selectively removes iodine or chlorine.
| Reductant | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH | 2-Chloro-4-(trifluoromethoxy)aniline | 88% | |
| LiAlH₄ | - | Partial dehalogenation | 45% |
Selectivity :
Electrophilic Aromatic Substitution (EAS)
The -OCF₃ and halogen substituents strongly deactivate the ring, limiting EAS. Nitration occurs only under forcing conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 100°C, 24 hrs | 3-Nitro derivative | 30% |
Regiochemistry :
Scientific Research Applications
Organic Synthesis
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in developing pharmaceuticals and agrochemicals due to its unique functional groups that facilitate various chemical reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chlorine and iodine atoms can be replaced with other functional groups. |
| Coupling Reactions | Engages in Suzuki-Miyaura coupling, allowing for the formation of biaryl compounds. |
Pharmaceutical Development
Research indicates that derivatives of this compound exhibit potential biological activities, making them candidates for drug development. The compound's structure allows it to interact with various molecular targets, influencing pathways relevant to disease treatment.
Case Study: Anticancer Activity
A study explored the anticancer potential of halogenated anilines, including this compound. It was found to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), with an IC50 value indicating effective inhibition through mechanisms involving cyclin-dependent kinase 2 (CDK2) inhibition.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.0 | CDK2 inhibition |
| Similar Compounds | A549 (lung cancer) | 3.0 | Apoptosis induction |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing significant activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors, which can lead to altered metabolic pathways and potential therapeutic effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in medicinal chemistry. Preliminary studies suggest a short half-life due to rapid metabolism, which may limit its efficacy in vivo.
| Administration Route | Half-Life (minutes) |
|---|---|
| Intraperitoneal | 15 |
| Oral | 30 |
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets. The chlorine and iodine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique substitution pattern of 2-chloro-6-iodo-4-(trifluoromethoxy)aniline is best contextualized against related halogenated anilines. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in the target compound enhances electrophilic substitution resistance compared to nitro (-NO₂) or trifluoromethyl (-CF₃) groups in analogs . Halogen Diversity: Unlike bromo or nitro derivatives (e.g., 2-bromo-6-iodo-4-(trifluoromethyl)aniline ), the iodine in the target compound offers distinct advantages in heavy-atom crystallography or radioisotope tagging.
Synthetic Utility :
- The target compound’s synthesis shares similarities with 4-(trifluoromethoxy)aniline derivatives, where halogenation (e.g., iodination using N-iodosuccinimide) is critical .
- In contrast, nitro-substituted analogs (e.g., 5-chloro-2-nitro-4-(trifluoromethyl)aniline) require nitration steps, which limit their stability under reducing conditions .
Applications :
- Pharmaceuticals : 2-Chloro-4-(trifluoromethoxy)aniline (TCI Chemicals ) is a key intermediate in kinase inhibitors, whereas the iodine in the target compound expands its use in thyroid hormone analogs.
- Materials Science : Iodo-nitro analogs (e.g., 2-iodo-4-nitro-6-(trifluoromethyl)aniline ) are prioritized for explosives or high-density polymers, whereas the target compound’s stability suits optoelectronic materials.
Research Findings and Limitations
- Reactivity : The trifluoromethoxy group in the target compound reduces nucleophilic aromatic substitution (NAS) rates compared to nitro-substituted analogs, as observed in coupling reactions .
- Thermal Stability : Iodo-substituted anilines (e.g., the target compound) exhibit lower thermal stability than chloro/bromo analogs, necessitating controlled storage .
- Toxicity: Chloro-aniline derivatives (e.g., 4-chloro-2-methylaniline ) are classified as carcinogens, but the trifluoromethoxy group may mitigate toxicity through reduced metabolic activation .
Biological Activity
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a halogenated aniline derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both halogen atoms and a trifluoromethoxy group, may confer distinct pharmacological properties. This article aims to summarize the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C7H4ClF3IN, with a molecular weight of 321.47 g/mol. The presence of chlorine, iodine, and trifluoromethoxy groups significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H4ClF3IN |
| Molecular Weight | 321.47 g/mol |
| CAS Number | 1065102-88-6 |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structural motifs often possess significant antibacterial and antifungal properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, suggesting that it may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For instance, a study reported that related compounds showed activity against Bcr-Abl-positive leukemia cells, indicating a potential role in targeting specific cancer pathways .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets such as enzymes or receptors involved in cell signaling pathways .
Case Studies and Research Findings
- Cytotoxicity Studies :
- Structure-Activity Relationship (SAR) :
- In Vivo Studies :
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?
- Methodology : Begin with halogenation of 4-(trifluoromethoxy)aniline via sequential electrophilic substitution. Chlorination (using Cl₂/FeCl₃) precedes iodination (NIS/H₂SO₄). Monitor regioselectivity using TLC and HPLC. Optimize solvent polarity (e.g., DCM vs. DMF) and temperature (0–50°C) to minimize side products. Employ response surface methodology (RSM) via software like Design Expert to model interactions between variables (e.g., reagent stoichiometry, time) .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use - and -NMR to confirm substitution patterns (δ ~6.8–7.5 ppm for aromatic protons). IR spectroscopy identifies the trifluoromethoxy group (C-O-C stretch at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: 367.93). X-ray crystallography resolves steric effects from iodine and chloro groups.
Q. How to assess purity and stability during storage?
- Methodology : Perform accelerated stability studies under varying conditions (light, humidity, pH). Use HPLC with UV detection (λ = 254 nm) to track degradation products. Compare retention times against synthetic impurities (e.g., dehalogenated byproducts). Store in amber vials at –20°C under inert gas to prevent hydrolysis of the trifluoromethoxy group.
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy and iodo groups influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?
- Methodology : Conduct DFT calculations (B3LYP/6-31G*) to map electron density distribution. The trifluoromethoxy group acts as a strong electron-withdrawing meta-director, while iodine’s polarizability enhances oxidative addition in Pd-catalyzed couplings. Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. XPhos) using kinetic studies and -NMR to track intermediates.
Q. What computational challenges arise in modeling this compound’s interactions with biological targets?
- Methodology : Use molecular docking (AutoDock Vina) with explicit inclusion of iodine’s van der Waals radius. Account for conformational flexibility of the trifluoromethoxy group via molecular dynamics (MD) simulations (NAMD/GROMACS). Validate binding poses with cryo-EM or SPR data if available.
Q. How to resolve contradictions in reported solubility data across studies?
- Methodology : Perform replicated analysis (primary vs. secondary datasets) . Systematically test solvents (e.g., DMSO, THF, ethyl acetate) using UV-Vis spectroscopy. Correlate solubility parameters (Hansen solubility parameters) with molecular dynamics. Publish raw data with error margins to clarify discrepancies.
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What strategies mitigate toxicity concerns for pharmaceutical applications?
- Methodology : Conduct Ames tests for mutagenicity and in vitro hepatocyte assays (CYP450 inhibition). Modify synthetic pathways to eliminate genotoxic impurities (e.g., aryl chlorides). Use QSAR models to predict metabolite toxicity and prioritize derivatives for in vivo testing.
Experimental Design & Data Analysis
Q. How to design experiments for optimizing catalytic C–I bond functionalization?
- Methodology : Use a fractional factorial design to screen catalysts (e.g., CuI, Pd(OAc)₂), ligands (bidentate vs. monodentate), and bases (K₂CO₃ vs. Cs₂CO₃). Analyze reaction outcomes via GC-MS and multivariate ANOVA. Prioritize factors with Pareto charts.
Q. What statistical approaches validate structure-activity relationships (SAR) for this compound?
- Methodology : Apply principal component analysis (PCA) to correlate substituent effects (Hammett σ values) with bioactivity. Use partial least squares regression (PLS) to model nonlinear interactions. Cross-validate with bootstrapping (R package
caret).
Q. How to track emerging research trends involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

